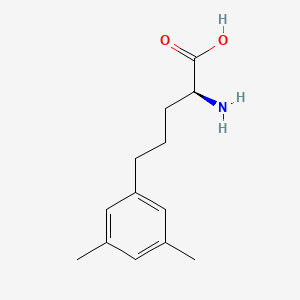
(S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid is a chiral amino acid derivative This compound is characterized by the presence of an amino group, a phenyl ring substituted with two methyl groups, and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of the corresponding α,β-unsaturated ester, followed by hydrolysis to yield the desired amino acid. The reaction conditions often include the use of a rhodium or ruthenium catalyst, hydrogen gas, and a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions .
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amino acids and their derivatives, such as (S)-2-Amino-4-(3,5-dimethylphenyl)butanoic acid and (S)-2-Amino-6-(3,5-dimethylphenyl)hexanoic acid .
Uniqueness
What sets (S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid apart is its specific chain length and substitution pattern on the phenyl ring. These structural features confer unique properties, such as specific binding affinities and reactivity profiles, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(2S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-9-6-10(2)8-11(7-9)4-3-5-12(14)13(15)16/h6-8,12H,3-5,14H2,1-2H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
RILYWZVIHCQXNI-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)CCC[C@@H](C(=O)O)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)CCCC(C(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















